3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime
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Overview
Description
3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime is a complex organic compound with potential applications in various scientific fields. This compound features a benzaldehyde core substituted with cyclopentyloxy and methoxy groups, and an oxime functional group linked to a morpholine derivative. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime typically involves multiple steps One common approach is to start with the preparation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, followed by the formation of the oxime derivative through a reaction with hydroxylamine
Preparation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde: This can be achieved by reacting 4-methoxybenzaldehyde with cyclopentanol in the presence of an acid catalyst.
Formation of the oxime: The aldehyde group of 3-(cyclopentyloxy)-4-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.
Introduction of the morpholine moiety: The oxime is then reacted with 2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyclopentyloxy groups.
Reduction: The oxime group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The benzaldehyde core allows for various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituent, products can range from halogenated derivatives to nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its oxime group is particularly useful in bioconjugation reactions.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the morpholine moiety is known to enhance the bioavailability and stability of pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins, altering their function. The morpholine moiety may enhance the compound’s ability to cross cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(cyclopentyloxy)-4-methoxyphenyl]methanol: Similar in structure but lacks the oxime and morpholine groups.
2,6-Dimethylmorpholine: Shares the morpholine moiety but lacks the benzaldehyde and oxime groups.
Uniqueness
The uniqueness of 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both the oxime and morpholine moieties makes it particularly versatile in scientific research and industrial applications.
Properties
Molecular Formula |
C21H30N2O5 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(E)-(3-cyclopentyloxy-4-methoxyphenyl)methylideneamino]oxy-1-(2,6-dimethylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C21H30N2O5/c1-15-12-23(13-16(2)27-15)21(24)14-26-22-11-17-8-9-19(25-3)20(10-17)28-18-6-4-5-7-18/h8-11,15-16,18H,4-7,12-14H2,1-3H3/b22-11+ |
InChI Key |
JEXHQZPMUKFOIV-SSDVNMTOSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)CO/N=C/C2=CC(=C(C=C2)OC)OC3CCCC3 |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CON=CC2=CC(=C(C=C2)OC)OC3CCCC3 |
Origin of Product |
United States |
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